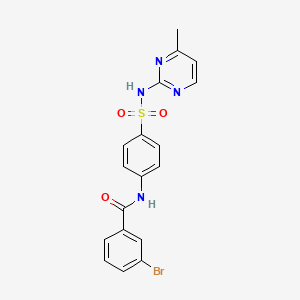

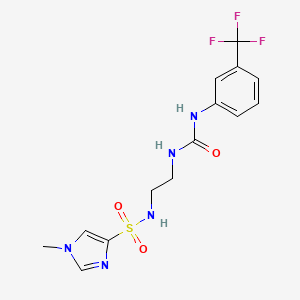

![molecular formula C10H11BO3 B2805827 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde CAS No. 1393477-36-5](/img/structure/B2805827.png)

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde

Vue d'ensemble

Description

“1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde” is an organic compound . It has a molecular weight of 190.01 . The compound appears as a white to yellow solid .

Synthesis Analysis

The compound can be synthesized in laboratory conditions through the reaction of phenylboronic acid and other compounds .Molecular Structure Analysis

The InChI code for the compound is1S/C10H11BO3/c1-10(2)8-5-7(6-12)3-4-9(8)11(13)14-10/h3-6,13H,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a predicted boiling point of 359.8±52.0 °C and a predicted density of 1.31±0.1 g/cm3 . The pKa is predicted to be 4.38±0.40 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Techniques : The compound is involved in various synthesis processes. For instance, its reaction with 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one leads to crystalline compounds useful in structural analysis. The synthesis process often results in unique crystalline structures, providing insights into molecular arrangements and interactions (Arderne, Fotsing, & Ndinteh, 2021).

Chemical Reactions and Molecular Transformations

Molecular Transformations : It serves as a precursor or intermediate in complex molecular transformations. The compound undergoes various reactions, resulting in novel heterocyclic systems, highlighting its versatility in organic synthesis and potential application in developing new chemical entities (Kolavi, Hegde, & Khazi, 2006).

Ring Transformations : It participates in ring transformation reactions. These transformations are crucial for the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (L'abbé et al., 1991).

Material Science and Organic Chemistry

Organometallic Chemistry : The compound's derivatives are used in organometallic chemistry, particularly in the synthesis of ortho-functionalized arylboronic acids and oxaboroles. These compounds have applications in material science and as intermediates in organic synthesis (Da̧browski et al., 2007).

Polymerization Processes : It is utilized in polymerization reactions, highlighting its role in the development of new polymeric materials. These materials could have applications in various industries, including coatings, adhesives, and composites (Maślińska-Solich, Macionga, & Turczyn, 1995).

X-Ray Structure Analysis

- Crystallography and X-Ray Analysis : The compound and its derivatives are subjects of X-ray structure analysis, providing valuable data for understanding molecular geometry and interactions. This information is essential for the design of new materials and drugs (Rihs et al., 1985).

Synthetic Chemistry and Drug Development

- Development of Ectoparasiticides : Derivatives of the compound have been explored in the development of ectoparasiticides, showcasing its potential in veterinary medicine and pharmaceutical research (Zhang et al., 2016).

Cycloaddition Reactions and Derivative Synthesis

Cycloaddition Reactions : The compound is involved in cycloaddition reactions, crucial for the synthesis of various organic compounds with potential applications in drug discovery and material science (Charlton & Durst, 1984).

Synthesis of Derivatives : It is used in the synthesis of various derivatives, which are then studied for their structural and chemical properties. This research contributes to the development of new compounds with potential applications in multiple fields (Khan & Durst, 1987).

Propriétés

IUPAC Name |

1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO3/c1-10(2)8-5-7(6-12)3-4-9(8)11(13)14-10/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQSRHQFSNQHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=C(C=C2)C=O)C(O1)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

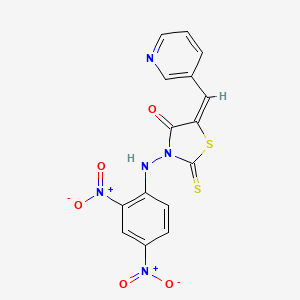

![6-ethyl 3-methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2805744.png)

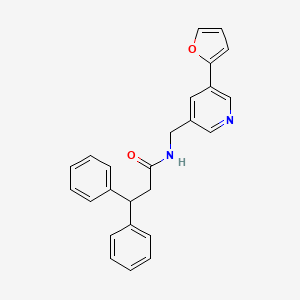

![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2805747.png)

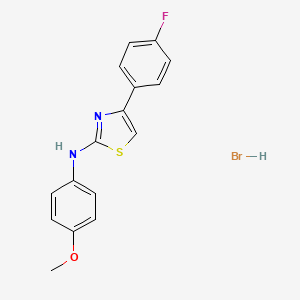

![1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione](/img/structure/B2805752.png)

![6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2805753.png)

![1-(4-Bromophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2805755.png)

![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2805757.png)

![2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride](/img/structure/B2805758.png)

![7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2805765.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-fluorobenzamide](/img/structure/B2805767.png)